molecular formula C39H67N5O7 B1677349 Monomethyl auristatin E CAS No. 474645-27-7

Monomethyl auristatin E

Cat. No.: B1677349
CAS No.: 474645-27-7
M. Wt: 718.0 g/mol
InChI Key: DASWEROEPLKSEI-ATNZIWGLSA-N
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Description

Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin. Due to its high toxicity, this compound is not used as a standalone drug but is instead linked to monoclonal antibodies to target cancer cells specifically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acids and peptide fragments. The synthesis process includes the following steps:

    Peptide Synthesis: The initial step involves the synthesis of peptide fragments using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

    Coupling Reactions: The peptide fragments are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired peptide chain.

    Deprotection and Purification: The protecting groups on the peptide chain are removed using trifluoroacetic acid (TFA), and the resulting product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Monomethyl auristatin E undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Monomethyl auristatin E has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: this compound is employed in cell biology research to investigate the mechanisms of cell division and mitosis.

    Medicine: The compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. It is linked to monoclonal antibodies to specifically target and kill cancer cells while minimizing damage to healthy tissues.

    Industry: this compound is used in the development of novel anticancer drugs and therapeutic agents .

Mechanism of Action

Monomethyl auristatin E exerts its effects by inhibiting cell division through the following mechanism:

    Tubulin Polymerization Inhibition: this compound binds to tubulin, a protein essential for microtubule formation, and prevents its polymerization. This disrupts the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.

    Antibody-Drug Conjugates (ADCs): When linked to monoclonal antibodies, this compound is specifically delivered to cancer cells. .

Comparison with Similar Compounds

Monomethyl auristatin E is compared with other similar compounds, such as:

    Monomethyl auristatin F: Similar to this compound, monomethyl auristatin F is also an antimitotic agent that inhibits tubulin polymerization. monomethyl auristatin F has a different chemical structure and exhibits lower membrane permeability and bystander activity.

    Dolastatin 10: this compound is a synthetic analog of dolastatin 10, a natural peptide with potent antimitotic activity. While both compounds share similar mechanisms of action, this compound is more stable and easier to synthesize.

    Vinblastine: Vinblastine is another antimitotic drug used in cancer therapy.

This compound stands out due to its high potency, stability, and ability to be specifically delivered to cancer cells through antibody-drug conjugates, making it a valuable tool in cancer research and therapy.

Properties

CAS No.

474645-27-7

Molecular Formula

C39H67N5O7

Molecular Weight

718.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1

InChI Key

DASWEROEPLKSEI-ATNZIWGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Appearance

white solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMAE peptide
monomethyl auristatin E
monomethylauristatin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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